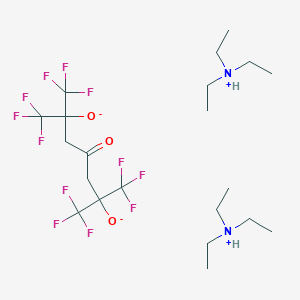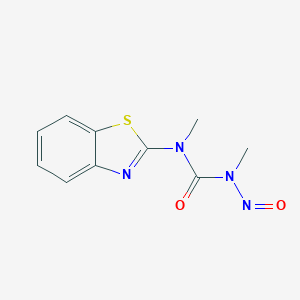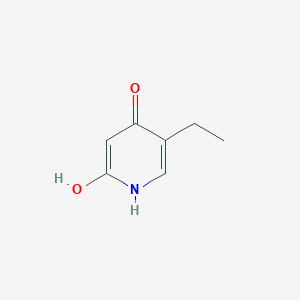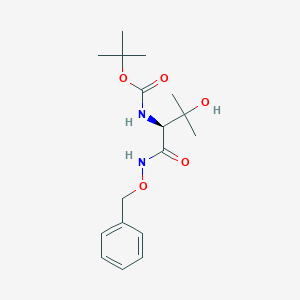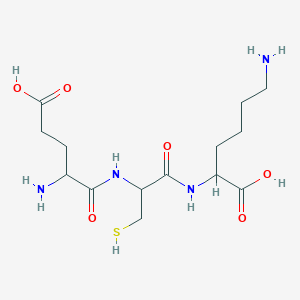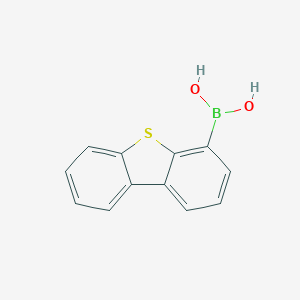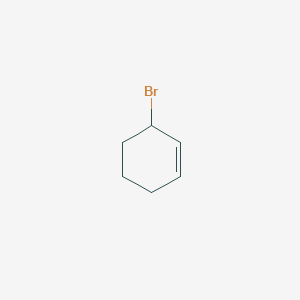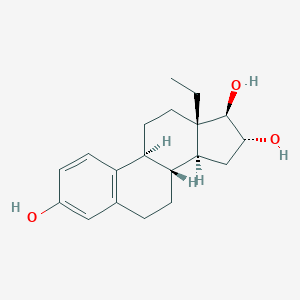
18-Homoestriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Homoestriol is a synthetic derivative of oestriol, a naturally occurring estrogen It is a steroid hormone with a structure similar to that of oestriol, but with a modification at the 18th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Homoestriol typically involves the modification of oestriol or other related estrogenic compounds. One common method involves the hydroxylation of oestriol at the 18th position. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
18-Homoestriol can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.
科学研究应用
18-Homoestriol has several scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and other estrogenic compounds.
作用机制
The mechanism of action of 18-Homoestriol involves its interaction with estrogen receptors in the body. It binds to these receptors, triggering a cascade of molecular events that regulate gene expression and cellular functions. The specific pathways and molecular targets involved depend on the tissue and context in which the compound is used.
相似化合物的比较
Similar Compounds
Oestriol: A naturally occurring estrogen with similar structure and function.
Estradiol: Another major estrogen with higher potency.
Estrone: A weaker estrogen compared to estradiol and oestriol.
Uniqueness
18-Homoestriol is unique due to its specific modification at the 18th position, which may confer distinct biological properties and potential therapeutic benefits compared to other estrogens.
属性
CAS 编号 |
19882-03-2 |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,16R,17R)-13-ethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)16(19)10-17(21)18(19)22/h4,6,9,14-18,20-22H,2-3,5,7-8,10H2,1H3/t14-,15-,16+,17-,18+,19+/m1/s1 |
InChI 键 |
KMVJBESLNMZCAQ-QKDSSNGWSA-N |
SMILES |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
手性 SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
规范 SMILES |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
同义词 |
18-homoestriol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


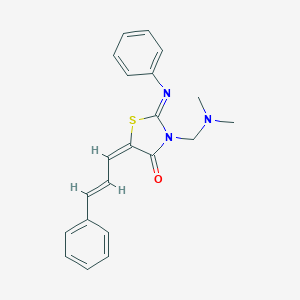
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
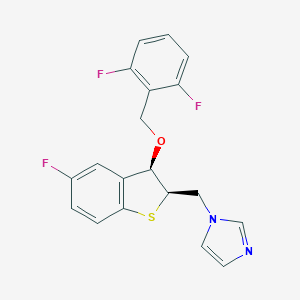


![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
